molecular formula C11H8BrNO5S B7413430 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid

2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid

Cat. No.: B7413430
M. Wt: 346.16 g/mol
InChI Key: SHTQZJWOKCKQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the bromination of furan to obtain 5-bromofuran, followed by sulfonylation to introduce the sulfonylamino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with proteins to exert its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chlorofuran-2-yl)sulfonylamino]benzoic acid
  • 2-[(5-Methylfuran-2-yl)sulfonylamino]benzoic acid
  • 2-[(5-Nitrofuran-2-yl)sulfonylamino]benzoic acid

Uniqueness

2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(5-bromofuran-2-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5S/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTQZJWOKCKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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